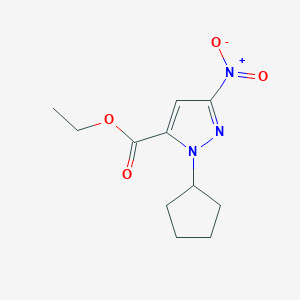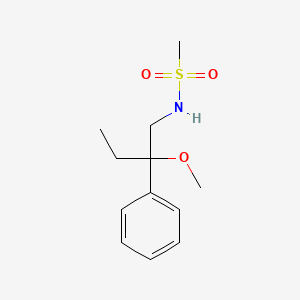
N-(2-methoxy-2-phenylbutyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-phenylbutyl)methanesulfonamide, also known as MLR-1023, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
Stereoselective Microbial Reduction
The stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, a precursor to N-(2-methoxy-2-phenylbutyl)methanesulfonamide, has been explored. The process involves microbial cultures from the genera Rhodococcus, Nocardia, and Hansenula, which catalyze the reduction to produce a chiral intermediate. This intermediate is a potential candidate for synthesizing beta-receptor antagonists like d-sotalol, demonstrating the application in pharmaceutical synthesis (Patel et al., 1993).
Self-Assembly Formations
Research on diethyltin(methoxy)methanesulfonate has shown its reactivity with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These assemblies are characterized by their structural motifs and potential for creating supramolecular architectures. Such findings indicate the compound's utility in materials science and engineering (Shankar et al., 2011).
Synthesis and Characterization
The synthesis and characterization of methoxy(phenylthio)methane as an equivalent of methoxy- or phenylthiomethylene 1,1-dipole highlight its potential in organic synthesis. This compound undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, showcasing its versatility as a synthetic intermediate (Sato et al., 1987).
Biopolymer Production from Methane
Exploring sustainable methods for methane mitigation and biopolymer production, methanotrophs have been investigated for their ability to convert methane into polyhydroxyalkanoates (PHAs). This research underscores the environmental and industrial significance of utilizing methane, a potent greenhouse gas, for producing valuable biopolymers (Karthikeyan et al., 2015).
Propriétés
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-12(16-2,10-13-17(3,14)15)11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNHGDDRVDTUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C)(C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

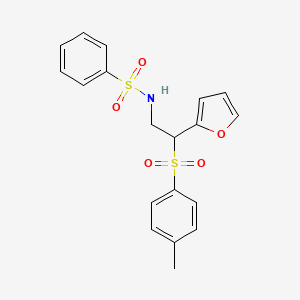
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2830490.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide](/img/structure/B2830493.png)
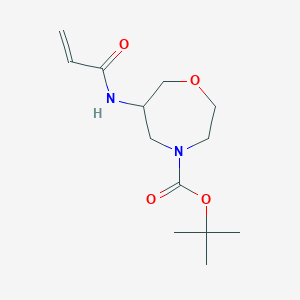

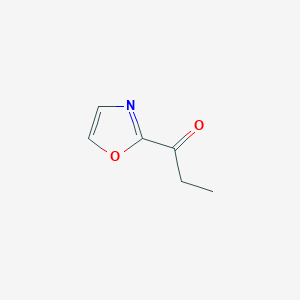
![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)
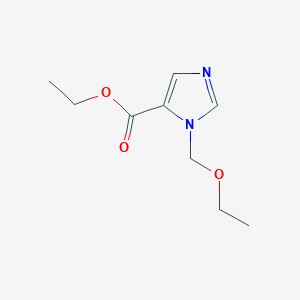
![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)
![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)
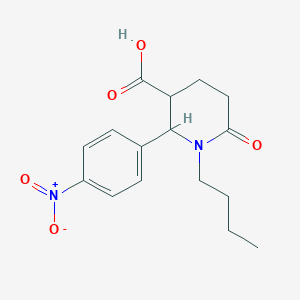
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)
